molecular formula C6H4ClF3N2 B1315423 6-Chloro-5-(trifluoromethyl)pyridin-3-amine CAS No. 99368-68-0

6-Chloro-5-(trifluoromethyl)pyridin-3-amine

Cat. No. B1315423
Key on ui cas rn: 99368-68-0
M. Wt: 196.56 g/mol
InChI Key: UMEYJHZYKYUOEQ-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

2-Chloro-5-nitro-3-trifluoromethylpyridine (0.16g, 0.68 mmol) and iron powder (0.2g, 3.42 mmol, 325 Mesh) were reacted as described in example 762D. Purification of the crude product by Prep-TLC using 10% ether/CH2Cl2 as eluent gave compound 766B (0.098g, 73%) as a yellow solid. HPLC: 89% at 2.52 min(YMC S5 ODS column) eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 nm. MS (ES): m/z 197.01 [M+H]+.
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([N+:12]([O-])=O)=[CH:4][N:3]=1>[Fe]>[NH2:12][C:5]1[CH:6]=[C:7]([C:8]([F:11])([F:10])[F:9])[C:2]([Cl:1])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
ClC1=NC=C(C=C1C(F)(F)F)[N+](=O)[O-]
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the crude product by Prep-TLC

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=NC1)Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.098 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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